N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride
Overview
Description
N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with the tyrosine-protein kinase syk . This protein plays a crucial role in immune cell signaling and has been implicated in several immune disorders when dysregulated.
Mode of Action
It’s worth noting that piperazine derivatives have a wide range of biological and pharmaceutical activity . They are often employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Biochemical Pathways
It’s known that piperazine derivatives can influence a variety of biochemical pathways depending on their specific structure and target .
Result of Action
Similar compounds have been shown to have significant effects on cellular signaling pathways, particularly those involved in immune response .
Preparation Methods
The synthesis of N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired compound .
Chemical Reactions Analysis
N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and pathways.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride can be compared with other similar compounds such as:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used in the treatment of chronic angina.
Befuraline: An antidepressant.
Aripiprazole: An antipsychotic.
Quetiapine: An antipsychotic.
Indinavir: An antiretroviral drug.
Sitagliptin: Used in the treatment of diabetes.
Vestipitant: An investigational drug for the treatment of anxiety and depression.
This compound is unique due to its specific chemical structure and the resulting biological activity.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.2ClH/c1-11-7-12(2)9-13(8-11)16-14(18)10-17-5-3-15-4-6-17;;/h7-9,15H,3-6,10H2,1-2H3,(H,16,18);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDQHOAPXYKTAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2CCNCC2)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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